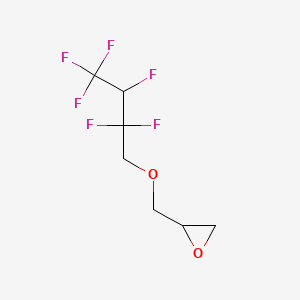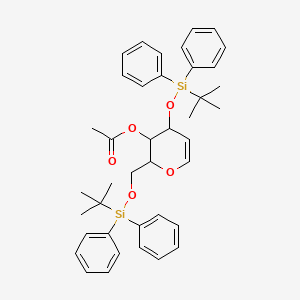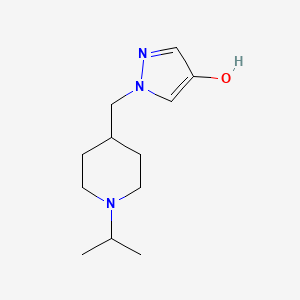
((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane is a fluorinated organic compound with the molecular formula C7H8F6O2. It is characterized by the presence of an oxirane (epoxide) ring and a hexafluorobutoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane typically involves the reaction of hexafluorobutanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions
Major Products Formed
The major products formed from these reactions include alcohols, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and other advanced materials.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of ((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, including the synthesis of modified polymers and the development of new pharmaceuticals .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate
- 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
Uniqueness
((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane is unique due to its combination of a highly reactive oxirane ring and a fluorinated butoxy group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it suitable for specialized applications in materials science and pharmaceuticals .
Propriétés
| 93858-69-6 | |
Formule moléculaire |
C7H8F6O2 |
Poids moléculaire |
238.13 g/mol |
Nom IUPAC |
2-(2,2,3,4,4,4-hexafluorobutoxymethyl)oxirane |
InChI |
InChI=1S/C7H8F6O2/c8-5(7(11,12)13)6(9,10)3-14-1-4-2-15-4/h4-5H,1-3H2 |
Clé InChI |
OHNPHEFKAOEHSF-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COCC(C(C(F)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
![4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B12080934.png)
![2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate](/img/structure/B12080935.png)
![[2-((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-ethoxy]-acetic acid](/img/structure/B12080940.png)

![3-Bromo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12080953.png)

